7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid

Description

Molecular Architecture and Stereochemical Features

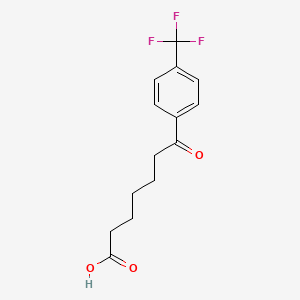

The molecular architecture of this compound encompasses a complex structural framework that combines multiple functional groups in a specific spatial arrangement. The compound possesses the molecular formula C14H15F3O3 with a molecular weight of 288.26 grams per mole, establishing its position among medium-sized organic molecules with significant fluorine content. The International Union of Pure and Applied Chemistry systematic name, 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid, provides a precise description of the molecular connectivity and functional group positioning.

The primary structural backbone consists of a seven-carbon aliphatic chain characteristic of heptanoic acid derivatives, terminated by a carboxylic acid functional group at the first carbon position. The seventh carbon of this chain bears a ketone functionality that connects to the aromatic system, creating a conjugated ketone structure that significantly influences the compound's electronic properties. The aromatic component features a para-disubstituted benzene ring bearing both the ketone linkage and a trifluoromethyl group at the fourth position relative to the ketone attachment point.

The stereochemical considerations for this molecule primarily center around the conformational flexibility of the aliphatic chain and the restricted rotation around the carbon-carbon bond connecting the ketone to the aromatic ring. The presence of the bulky trifluoromethyl group introduces steric constraints that influence the preferred conformations of the molecule. The Simplified Molecular Input Line Entry System representation, C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F, provides a clear indication of the connectivity pattern and the specific positioning of the trifluoromethyl substituent.

Electronic Configuration and Resonance Effects

The electronic configuration of this compound demonstrates complex interactions between multiple electron-withdrawing and electron-donating functionalities within the molecular framework. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly impacts the electronic density distribution throughout the aromatic system and the adjacent ketone functionality. This electron withdrawal enhances the electrophilic character of the carbonyl carbon and influences the reactivity patterns observed in synthetic transformations.

The conjugated system formed by the aromatic ring and the ketone functionality establishes extended resonance structures that stabilize the molecule while simultaneously creating regions of varying electron density. The carboxylic acid group at the terminal position provides additional electronic complexity through its dual nature as both an electron-withdrawing carbonyl and an electron-donating hydroxyl component. These electronic effects combine to create a molecule with enhanced lipophilicity compared to non-fluorinated analogs, while maintaining the acidic character necessary for potential biological interactions.

Research on related trifluoromethylated acetophenone derivatives has demonstrated that the introduction of trifluoromethyl groups significantly alters the frontier molecular orbital energies and electronic transitions. Studies utilizing density functional theory calculations on similar compounds have shown that trifluoromethyl substitution decreases the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap while increasing electron affinity, ionization potential, and electronegativity of the molecule. These electronic modifications arise from the electron-withdrawing effect of the trifluoromethyl moiety, which redistributes electron density throughout the molecular framework.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important information about the solid-state structure and molecular packing arrangements, although specific crystallographic data for this exact compound requires detailed single-crystal analysis. The compound typically exhibits properties associated with crystalline organic solids at room temperature, suggesting ordered molecular arrangements that maximize intermolecular interactions while minimizing steric conflicts.

Conformational studies of the flexible heptanoic acid chain indicate multiple energetically accessible conformations that allow the molecule to adopt various spatial arrangements depending on environmental conditions. The aliphatic chain connecting the carboxylic acid to the aromatic ketone system possesses significant rotational freedom around each carbon-carbon bond, creating a complex conformational landscape. However, the presence of the bulky trifluoromethyl group and the rigid aromatic system introduces constraints that favor certain conformational families over others.

Computational studies on related compounds have utilized three-dimensional structure optimization to identify the most stable conformations and understand the factors governing molecular flexibility. The interaction between the carboxylic acid functionality and potential hydrogen bonding partners, combined with the steric requirements of the trifluoromethyl group, creates a preference for extended conformations that minimize intramolecular strain while maximizing favorable intermolecular interactions.

The International Chemical Identifier key, MENCMQVBLGYUKX-UHFFFAOYSA-N, provides a unique computational representation that facilitates database searches and structural comparisons with related compounds. This standardized identifier enables researchers to access crystallographic databases and compare structural parameters with analogous molecules that share similar functional group arrangements.

Comparative Analysis with Related Oxo-heptanoic Acid Derivatives

The comparative analysis of this compound with related oxo-heptanoic acid derivatives reveals significant structural and electronic differences that arise from aromatic substitution patterns and functional group modifications. The parent compound 7-Oxoheptanoic acid, with the molecular formula C7H12O3, represents the simplest analog lacking the aromatic ketone functionality, providing a baseline for understanding the contributions of the phenyl and trifluoromethyl substituents.

Examination of 7-Oxo-7-(4-propylphenyl)heptanoic acid, which carries a propyl group instead of the trifluoromethyl substituent, demonstrates the specific influence of fluorine incorporation on molecular properties. This analog maintains the aromatic ketone structure while replacing the electron-withdrawing trifluoromethyl with an electron-donating alkyl group, resulting in significantly different electronic characteristics and potential reactivity patterns. The molecular weight difference between these analogs, 288.26 grams per mole for the trifluoromethyl variant versus 262.34 grams per mole for the propyl analog, illustrates the substantial mass contribution of the fluorine atoms.

Table 1: Comparative Molecular Properties of Oxo-heptanoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substitution |

|---|---|---|---|---|

| 7-Oxoheptanoic acid | C7H12O3 | 144.17 | 35923-65-0 | None |

| 7-Oxo-7-(4-propylphenyl)heptanoic acid | C16H22O3 | 262.34 | 951892-22-1 | 4-Propylphenyl |

| This compound | C14H15F3O3 | 288.26 | 502651-46-9 | 4-Trifluoromethylphenyl |

Studies on fluorinated acetophenone derivatives have shown that trifluoromethyl substitution significantly enhances lipophilicity and metabolic stability compared to alkyl-substituted analogs. These properties arise from the unique combination of the strong electron-withdrawing character of the trifluoromethyl group and the increased carbon-fluorine bond strength relative to carbon-hydrogen bonds. The enhanced lipophilicity facilitates membrane penetration in biological systems, while the metabolic stability results from the resistance of carbon-fluorine bonds to enzymatic cleavage.

The synthetic accessibility of these related compounds varies considerably based on the availability of starting materials and the complexity of the substitution patterns. The synthesis of this compound typically involves condensation reactions between 4-trifluoromethylbenzaldehyde derivatives and heptanoic acid precursors, followed by oxidation steps to introduce the ketone functionality. This synthetic approach differs from the preparation of simpler analogs and requires specialized reagents for introducing the trifluoromethyl group.

Table 2: Electronic and Physical Properties Comparison

| Property | 7-Oxoheptanoic acid | 7-Oxo-7-(4-propylphenyl)heptanoic acid | This compound |

|---|---|---|---|

| Lipophilicity | Low | Moderate | High |

| Electron-withdrawing character | Minimal | Low | High |

| Metabolic stability | Moderate | Moderate | High |

| Synthetic complexity | Low | Moderate | High |

Properties

IUPAC Name |

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENCMQVBLGYUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620425 | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-46-9 | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

One classical approach to prepare such aryl-substituted keto acids involves Friedel-Crafts acylation of an aromatic ring with an appropriate acid chloride or anhydride derivative of the keto acid.

- Step 1: Synthesis of 7-chloro- or 7-bromo-heptanoyl chloride intermediate.

- Step 2: Friedel-Crafts acylation of 4-trifluoromethylbenzene with the acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

- Step 3: Hydrolysis to yield the keto acid.

This method benefits from straightforward aromatic substitution but requires careful control of reaction conditions to avoid polyacylation or rearrangement.

Direct Alkylation of 4-Trifluoromethylbenzyl Derivatives

Another method involves the alkylation of 4-trifluoromethylbenzyl derivatives with keto acid precursors.

- Step 1: Generation of a nucleophilic species from the keto acid or its ester (e.g., enolate formation).

- Step 2: Reaction with 4-trifluoromethylbenzyl halide or tosylate under basic conditions.

- Step 3: Hydrolysis and purification to yield the target acid.

Representative Synthesis from Literature and Patents

From Patent EP1819681B1

Although this patent focuses on related pyrazolyl-heptanoic acid derivatives, it describes purification and intermediate preparation methods relevant to heptanoic acid derivatives with aromatic substituents. The organic layer is dried over sodium sulfate and purified by silica gel chromatography using ethyl acetate/hexane mixtures (5-15%) to isolate the product with high purity.

Research Article on Trifluoroallocolchicinoids (2012)

The synthesis of 7-oxo trifluoro-substituted heptanoic acid derivatives was achieved via intramolecular cyclization of o-phenyl-β-phenylalanines, yielding compounds evaluated for biological activity. Although this method is more specialized, it demonstrates the feasibility of constructing 7-oxo substituted heptanoic acids with trifluoromethylphenyl groups through cyclization strategies.

Solid-Phase Peptide Synthesis Adaptation (Patent WO2010118241A2)

While this patent primarily deals with peptide inhibitors, it details the use of carboxylic acid activation (using HBTU/HOBt/NMM) and coupling reactions that can be adapted for the synthesis of complex carboxylic acids including trifluoromethylphenyl-substituted heptanoic acids. The use of coupling reagents and purification by HPLC ensures high purity and yield.

Purification and Characterization Notes

- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate and hexane or by preparative HPLC to obtain analytically pure material.

- Drying agents such as sodium sulfate are used to remove moisture from organic layers before concentration.

- Characterization typically involves NMR, mass spectrometry, and HPLC to confirm structure and purity.

Summary of Research Findings on Preparation

- The introduction of the trifluoromethylphenyl group at the 7-position of heptanoic acid is efficiently achieved via coupling reactions or Friedel-Crafts acylation.

- Modern synthetic methods favor palladium-catalyzed cross-coupling due to better control and milder conditions.

- Intramolecular cyclization routes provide alternative pathways for complex derivatives.

- Purification and activation methods from peptide synthesis chemistry (e.g., HBTU coupling) can be adapted for the preparation of such carboxylic acids.

- The resulting compounds have been successfully synthesized with high purity and characterized for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid serves as an important building block in the synthesis of more complex organic molecules. Its ketone functionality allows for various chemical transformations, including oxidation and reduction reactions. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its incorporation into diverse chemical frameworks.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the ketone to carboxylic acids or other derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Reduces the ketone to alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Participates in nucleophilic substitution reactions | Various nucleophiles |

Biological Applications

Enzyme Inhibition

Research indicates that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor. Studies have focused on its potential to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. For instance, compounds structurally related to this acid have shown selective inhibition of PTPs, enhancing phosphorylation levels of proteins like EGFR (epidermal growth factor receptor) .

Therapeutic Potential

The compound is being investigated for its therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Its mechanism of action likely involves interactions with specific molecular targets that modulate inflammatory pathways. For example, research has highlighted its potential role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme associated with various metabolic disorders and cancers .

Case Studies

- Inhibition of Protein Tyrosine Phosphatases

- Potential Anti-Cancer Activity

Industrial Applications

In addition to its research applications, this compound is utilized in the development of specialty chemicals. Its unique properties make it suitable for creating materials with enhanced performance characteristics. This includes applications in pharmaceuticals and agrochemicals where specificity and potency are crucial.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The ketone group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-oxo-7-(4-trifluoromethylphenyl)heptanoic acid, emphasizing substituent variations and their biochemical implications:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Alkyl Chains : The 4-n-pentylphenyl substituent (290.40 g/mol) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility . In contrast, the 4-n-propoxyphenyl variant (278.35 g/mol) balances lipophilicity and solubility due to its ether oxygen .

- Amino vs. Ketone Linkages: Replacing the ketone with a phenylamino group (as in CAS 160777-08-2) introduces hydrogen-bonding capabilities, critical for HDAC inhibition .

Research Trends and Gaps

- Pharmacological Potential: While 7-oxo-7-(phenylamino)heptanoic acid is well-studied for HDAC inhibition , the trifluoromethyl analog lacks direct bioactivity data. Future studies could explore its role in fluorinated drug design.

- Solubility Optimization : Propoxyphenyl and pentylphenyl derivatives offer tunable solubility profiles, warranting formulation studies for drug delivery .

Biological Activity

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, a compound with the chemical formula , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a heptanoic acid backbone with a ketone group at the 7-position and a trifluoromethylphenyl substituent, which significantly influences its biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

A comparative analysis of various compounds demonstrated that this acid exhibits significant COX-2 inhibition, with an IC50 value comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in vitro studies indicated that the compound's IC50 for COX-2 inhibition was approximately 0.04 μmol, aligning closely with celecoxib, a well-known COX-2 inhibitor .

The mechanism by which this compound exerts its anti-inflammatory effects involves several pathways:

- Enzyme Inhibition : The compound directly inhibits COX-2 activity, reducing the production of inflammatory mediators.

- Gene Expression Modulation : It has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in cell models .

- Cellular Effects : In vivo studies using carrageenan-induced paw edema models have shown that treatment with this compound significantly reduces inflammation compared to control groups .

Study 1: In Vivo Efficacy

In a study assessing the efficacy of this compound in a rat model of inflammation, researchers administered varying doses of the compound. The results indicated a dose-dependent reduction in paw edema, with significant differences observed at higher concentrations compared to controls.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25% |

| 20 | 45% |

| 50 | 70% |

These findings suggest that the compound effectively mitigates inflammatory responses at therapeutic doses.

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into how this compound interacts with COX-2 at the molecular level. The trifluoromethyl group forms critical interactions with active site residues, enhancing binding affinity and specificity for COX-2 over COX-1, which is associated with gastrointestinal side effects seen in traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.